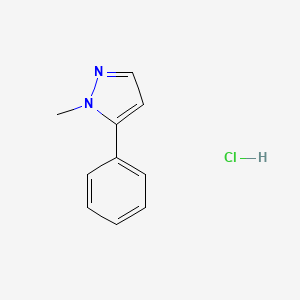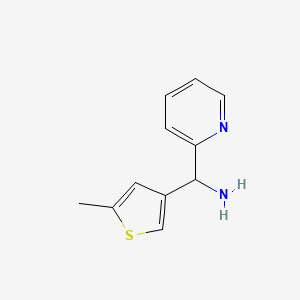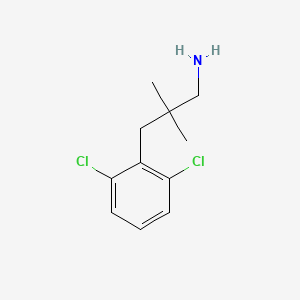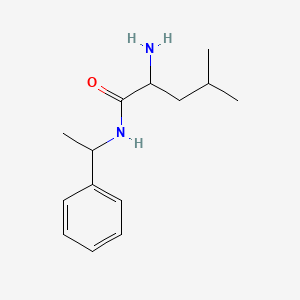![molecular formula C10H14N2O B15309763 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is a compound characterized by its unique bicyclic structure. This compound is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The oxazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups onto the oxazole ring.
Applications De Recherche Scientifique
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptan-2-one: Utilized in the synthesis of various organic molecules and materials.
3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Uniqueness
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is unique due to its specific bicyclic structure combined with the oxazole ring. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
5-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-5-9(13-12-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12) |
Clé InChI |
CMYOWZMXAYNFES-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C3=CC(=NO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)

![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)







![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)

